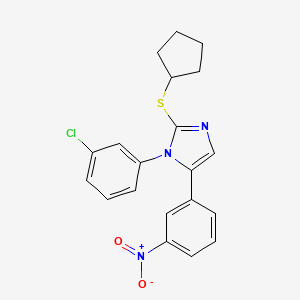

![molecular formula C27H31N5 B2829043 6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 862244-47-1](/img/structure/B2829043.png)

6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic compound . It belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .

Synthesis Analysis

The synthesis of such compounds is often a multistep process . The structures of the synthesized compounds are usually determined using 1H-NMR, 13C-NMR, MS, and elemental analyses . For example, in a related study, a series of novel benzimidazole derivatives were synthesized in high yield .Molecular Structure Analysis

The molecular structure of such compounds is often determined using various techniques such as 1H-NMR, 13C-NMR, and elemental analyses . For instance, the InChI code for a related compound, 4-(4-ethylpiperazin-1-yl)benzaldehyde, is 1S/C13H18N2O/c1-2-14-7-9-15 (10-8-14)13-5-3-12 (11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For example, in a related study, it was found that a series of novel benzimidazole derivatives exhibited strong urease inhibition activity . This suggests that “this compound” might also exhibit similar activity.Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, the molecular weight of a related compound, 5-(4-Ethylpiperazin-1-yl)pyrimidine, is 192.26 . The InChI code for this compound is 1S/C10H16N4/c1-2-13-3-5-14 (6-4-13)10-7-11-9-12-8-10/h7-9H,2-6H2,1H3 .Scientific Research Applications

Synthesis and Biological Evaluation

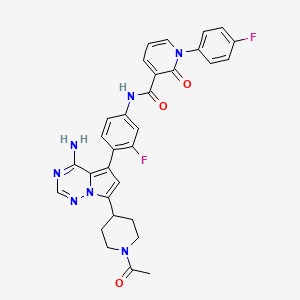

A novel series of pyrazolo[3,4-d]pyrimidines derivatives, including structures similar to the specified compound, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives exhibited significant potential as therapeutic agents, showcasing the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry (Rahmouni et al., 2016).

Another study focused on the reactivity of pyrazolo[1,5-a]pyrimidines, leading to the synthesis of derivatives with potential as benzodiazepine receptor ligands. This highlights the compound's relevance in the development of central nervous system (CNS) therapeutics (Bruni et al., 1994).

The synthesis and antimicrobial evaluation of pyrazolo[3,4-d]pyrimidine derivatives were also reported, indicating the compound's utility in combating bacterial infections (Ali et al., 2003).

Potential Therapeutic Applications

In addition to the aforementioned studies, the pyrazolo[1,5-a]pyrimidine scaffold has been investigated for various therapeutic applications, including its role in inhibiting phosphodiesterase enzymes, highlighting its potential in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Moreover, novel pyrazolo[3,4-d]pyrimidine-based inhibitors were developed to target Staphylococcus aureus DNA polymerase III, showcasing the compound's application in developing new antimicrobial agents to combat antibiotic-resistant bacteria (Ali et al., 2003).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with such compounds can be determined through various tests. For example, a related compound, 6-((4-Ethylpiperazin-1-yl)methyl)nicotinic acid, has been classified as Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) .

Properties

IUPAC Name |

6-benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5/c1-4-30-15-17-31(18-16-30)27-24(19-22-11-7-5-8-12-22)20(2)28-26-25(21(3)29-32(26)27)23-13-9-6-10-14-23/h5-14H,4,15-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYSITZOQPWESB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(3,3-dimethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2828963.png)

![2-amino-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2828964.png)

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2828965.png)

![9H-Tribenzo[a,c,e][7]annulen-9-one](/img/structure/B2828970.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2828975.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828979.png)

![2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B2828981.png)